

IUPAC nomenclature for trans-1,2-cyclohexanediol stereoisomers

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Compound of Interest

Compound Name: *trans-1,2-Cyclohexanediol*

Cat. No.: B094037

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An In-depth Guide to the IUPAC Nomenclature and Stereochemistry of **trans-1,2-Cyclohexanediol**

This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereochemical relationships, and relevant experimental data for the stereoisomers of **trans-1,2-cyclohexanediol**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Stereoisomerism in 1,2-Cyclohexanediol

Cyclohexane-1,2-diol possesses two stereogenic centers at carbons 1 and 2. This gives rise to a total of three stereoisomers: a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer). The trans isomers, which are the focus of this guide, are non-superimposable mirror images of each other and thus exist as a racemic mixture unless resolved.

IUPAC Nomenclature of trans-1,2-Cyclohexanediol Stereoisomers

The absolute configuration of each stereogenic center in the **trans-1,2-cyclohexanediol** enantiomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The two enantiomers are designated as (1R,2R)-cyclohexane-1,2-diol and (1S,2S)-cyclohexane-1,2-diol.

Assigning CIP Priorities

To assign the configuration at each chiral center (C-1 and C-2), the following steps are taken:

- Identify Substituents: Each chiral carbon is attached to four different groups: -OH, the other chiral carbon (C-2 or C-1), and two methylene (-CH₂-) groups within the cyclohexane ring.
- Assign Priorities: Priorities are assigned based on the atomic number of the atom directly attached to the stereocenter.
 - Priority 1: -OH (Oxygen, atomic number 8)
 - Priority 2: The other chiral carbon, as it is bonded to an oxygen.
 - Priority 3: The adjacent methylene group that is further from the second hydroxyl group.
 - Priority 4: The hydrogen atom (not explicitly shown in ring structures).
- Determine R/S Configuration: With the lowest priority group (hydrogen) pointing away from the viewer, the configuration is assigned based on the direction of the sequence from priority 1 to 2 to 3. A clockwise direction corresponds to 'R' (Rectus), and a counter-clockwise direction corresponds to 'S' (Sinister).

The application of these rules leads to the two distinct enantiomers: (+)-(1R,2R)-cyclohexane-1,2-diol and (-)-(1S,2S)-cyclohexane-1,2-diol.

Physicochemical Data

The enantiomers of **trans-1,2-cyclohexanediol** share the same physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light.

Property	(1R,2R)-cyclohexane-1,2-diol	(1S,2S)-cyclohexane-1,2-diol	Racemic trans-1,2-cyclohexanediol
Melting Point (°C)	108-111	108-111	102-105
Specific Rotation [α] _D	+43.0° (c=1, ethanol)	-43.0° (c=1, ethanol)	0°
CAS Number	1072-86-2	14649-03-7	1460-57-7

Experimental Protocol: Asymmetric Dihydroxylation of Cyclohexene

The enantioselective synthesis of **trans-1,2-cyclohexanediol** can be achieved through the asymmetric dihydroxylation of cyclohexene, a method developed by Sharpless. This protocol provides a route to obtaining one enantiomer in excess.

Objective: To synthesize (1R,2R)-cyclohexane-1,2-diol from cyclohexene using AD-mix- β .

Materials:

- AD-mix- β
- tert-butanol
- Water
- Cyclohexene
- Sodium sulfite (Na₂SO₃)
- Ethyl acetate
- Magnesium sulfate (MgSO₄)

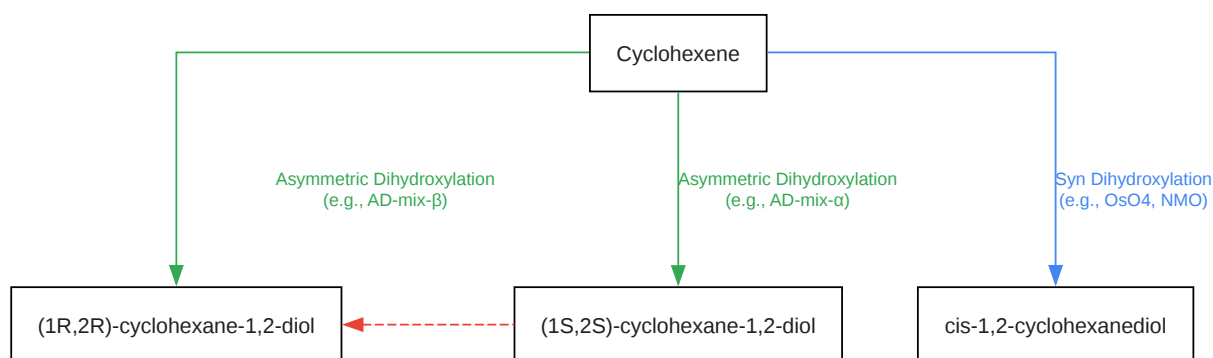
Procedure:

- A mixture of tert-butanol and water (1:1 ratio) is prepared and cooled to 0 °C.

- AD-mix- β (containing the chiral ligand (DHQD)2PHAL, $K_3Fe(CN)_6$, K_2CO_3 , and $K_2OsO_4 \cdot 2H_2O$) is added to the solvent mixture and stirred until both layers are clear.
- Cyclohexene is added to the stirred mixture at 0 °C.
- The reaction is stirred vigorously at 0 °C for 24 hours. The progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of solid sodium sulfite, and the mixture is warmed to room temperature and stirred for 1 hour.
- The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude diol.
- The product can be purified by column chromatography or recrystallization to yield enantiomerically enriched (1R,2R)-cyclohexane-1,2-diol.

Visualization of Stereochemical Relationships

The following diagram illustrates the stereochemical pathways from cyclohexene to the various isomers of 1,2-cyclohexanediol.



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Caption: Stereochemical pathways from cyclohexene to 1,2-cyclohexanediol isomers.

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